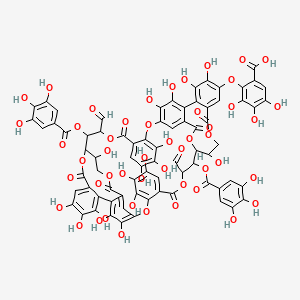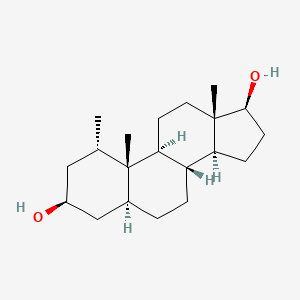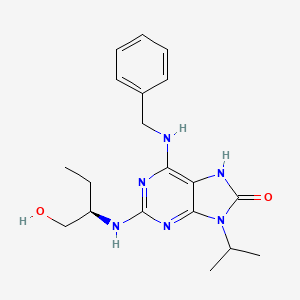
Woodfordin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Woodfordin I is a macrocyclic ellagitannin, a type of polyphenolic compound, isolated from the plant Woodfordia fruticosa. This compound is known for its significant biological activities, including antiproliferative and pro-apoptotic effects, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Woodfordin I involves complex organic reactions due to its macrocyclic structure. Typically, the synthesis starts with the extraction of ellagitannins from Woodfordia fruticosa using solvents like methanol or ethanol. The crude extract is then purified through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound is not widely established due to the complexity of its structure and the difficulty in obtaining high yields. advancements in biotechnological methods, such as in vitro regeneration and genetic manipulation of Woodfordia fruticosa, are being explored to enhance the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Woodfordin I undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into less oxidized forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the macrocyclic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield various hydroxy derivatives.
Applications De Recherche Scientifique
Woodfordin I has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of macrocyclic ellagitannins.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes such as apoptosis.
Mécanisme D'action
Woodfordin I exerts its effects primarily through the induction of apoptosis in cancer cells. It targets mitochondrial pathways, leading to mitochondrial dysfunction and the activation of caspases, which are crucial enzymes in the apoptotic process. Additionally, this compound can modulate various signaling pathways, including those involving reactive oxygen species (ROS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Comparaison Avec Des Composés Similaires
Woodfordin C: Another ellagitannin from Woodfordia fruticosa with similar biological activities.
Oenothein B: A macrocyclic ellagitannin with notable antiproliferative effects.
Isoschimacoalin-A: Known for its antimicrobial and anti-inflammatory properties.
Comparison: Woodfordin I is unique due to its specific macrocyclic structure, which contributes to its distinct biological activities. Compared to Woodfordin C and Oenothein B, this compound has shown more pronounced pro-apoptotic effects in certain cancer cell lines .
Propriétés
Numéro CAS |
145851-27-0 |
|---|---|
Formule moléculaire |
C75H52O49 |
Poids moléculaire |
1737.2 g/mol |
Nom IUPAC |
2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C75H52O49/c76-12-38-65(123-68(106)16-1-25(78)44(88)26(79)2-16)63-33(86)14-114-70(108)19-10-36(51(95)54(98)41(19)40-18(72(110)121-63)5-29(82)46(90)53(40)97)117-61-23(7-31(84)48(92)58(61)102)74(112)120-39(13-77)66(124-69(107)17-3-27(80)45(89)28(81)4-17)64-34(87)15-115-71(109)20-9-35(116-60-22(67(104)105)6-30(83)47(91)57(60)101)50(94)55(99)42(20)43-21(73(111)122-64)11-37(52(96)56(43)100)118-62-24(75(113)119-38)8-32(85)49(93)59(62)103/h1-13,33-34,38-39,63-66,78-103H,14-15H2,(H,104,105) |
Clé InChI |
MNGUZAPPIPZQQR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC(C(COC(=O)C6=CC(=C(C(=C65)O)O)OC7=C(C(=C(C=C7C(=O)O)O)O)O)O)C(C(OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O1)C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)










![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
